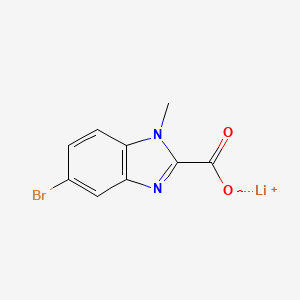
Potassium trifluoro(2-formyl-4-methoxyphenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(2-formyl-4-methoxyphenyl)borate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-formyl-4-methoxyphenyl)borate can be synthesized through several methods. One common approach involves the reaction of 2-formyl-4-methoxyphenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(2-formyl-4-methoxyphenyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other functional groups.
Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Applications De Recherche Scientifique
Potassium trifluoro(2-formyl-4-methoxyphenyl)borate has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of potassium trifluoro(2-formyl-4-methoxyphenyl)borate primarily involves its role as a boron source in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The formyl and methoxy groups enhance the reactivity and selectivity of the compound in these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-formylphenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
Uniqueness
Potassium trifluoro(2-formyl-4-methoxyphenyl)borate is unique due to the presence of both formyl and methoxy groups, which enhance its reactivity and selectivity in chemical reactions. This dual functionality makes it more versatile compared to similar compounds that lack one of these groups.
Propriétés
Formule moléculaire |
C8H7BF3KO2 |
|---|---|
Poids moléculaire |
242.05 g/mol |
Nom IUPAC |
potassium;trifluoro-(2-formyl-4-methoxyphenyl)boranuide |
InChI |
InChI=1S/C8H7BF3O2.K/c1-14-7-2-3-8(9(10,11)12)6(4-7)5-13;/h2-5H,1H3;/q-1;+1 |
Clé InChI |
ZWPNNKJUHLZYQI-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C=C(C=C1)OC)C=O)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


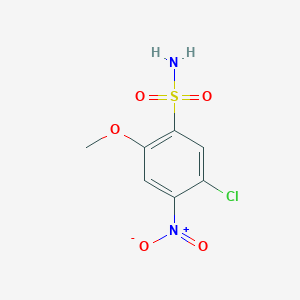
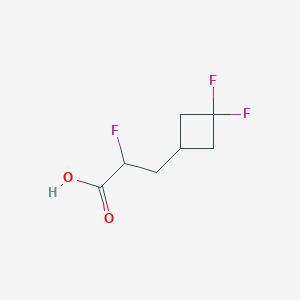
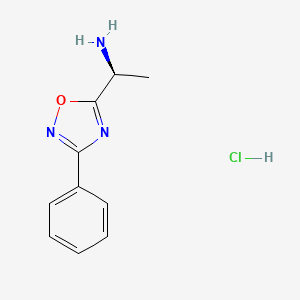
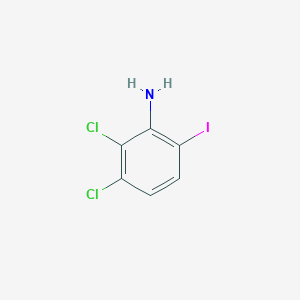
![[(E)-2-(2,4-difluorophenyl)vinyl]boronic acid](/img/structure/B13467695.png)

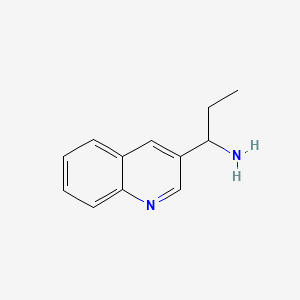
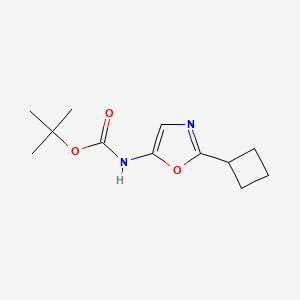

![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride](/img/structure/B13467716.png)
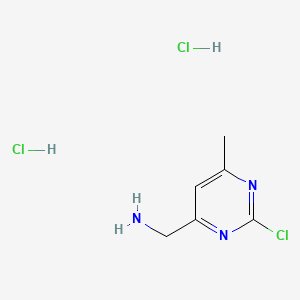
![4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13467726.png)
